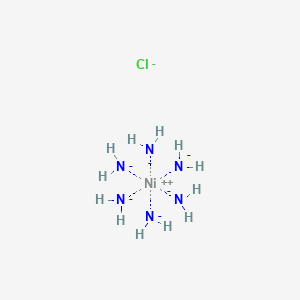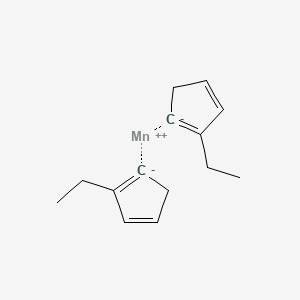
Manganocene, 1,1'-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganocene, 1,1’-diethyl- is an organometallic compound that belongs to the class of metallocenes. It is a derivative of manganocene, where the hydrogen atoms on the cyclopentadienyl rings are replaced by ethyl groups. This compound is known for its unique properties, including its thermochromic behavior and its ability to form various coordination complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganocene, 1,1’-diethyl- can be synthesized through the reaction of manganese(II) chloride with sodium cyclopentadienide, followed by the introduction of ethyl groups. The general reaction is as follows: [ \text{MnCl}_2 + 2 \text{CpNa} \rightarrow \text{Cp}_2\text{Mn} + 2 \text{NaCl} ] where Cp represents the cyclopentadienyl ligand. The ethylation can be achieved using ethyl halides under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for manganocene, 1,1’-diethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes the use of large-scale reactors for the initial synthesis and subsequent purification steps to ensure the desired product’s quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Manganocene, 1,1’-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form manganese(I) species.
Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can introduce various functional groups onto the cyclopentadienyl rings.
Wissenschaftliche Forschungsanwendungen
Manganocene, 1,1’-diethyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly for the production of high molecular weight polyethylene.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metallocene interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, including magnetic materials and nonlinear optical materials.
Wirkmechanismus
The mechanism by which manganocene, 1,1’-diethyl- exerts its effects involves its ability to form coordination complexes with various ligands. The compound’s unique electronic structure allows it to interact with different molecular targets, including enzymes and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganocene: The parent compound, manganocene, has similar properties but lacks the ethyl groups.
1,1’-Dimethylmanganocene: Another derivative where the hydrogen atoms are replaced by methyl groups.
Ferrocene: A similar metallocene with iron instead of manganese.
Uniqueness
Manganocene, 1,1’-diethyl- is unique due to its ethyl groups, which impart different steric and electronic properties compared to its parent compound and other derivatives. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H18Mn |
|---|---|
Molekulargewicht |
241.23 g/mol |
IUPAC-Name |
2-ethylcyclopenta-1,3-diene;manganese(2+) |
InChI |
InChI=1S/2C7H9.Mn/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
ZEWCKGZTOUGVJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12350428.png)
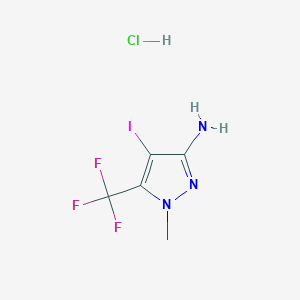
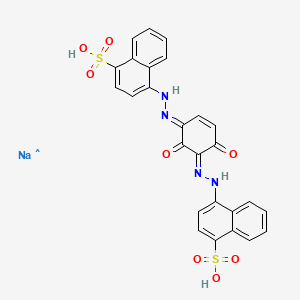
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
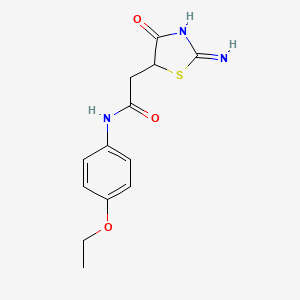
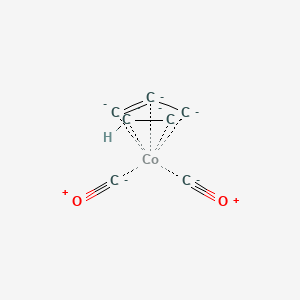
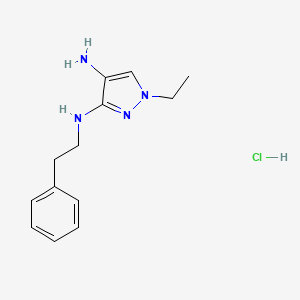
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
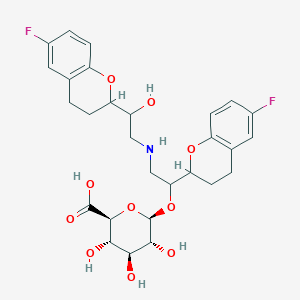



![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
